molecular formula C15H14Cl2N4O2 B2514712 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1795297-24-3

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2514712
CAS No.: 1795297-24-3
M. Wt: 353.2
InChI Key: OBQJKFXOLQULLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that features a unique structure combining an imidazo[1,2-b]pyrazole moiety with a dichlorophenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethylating agent to introduce the ethyl linker.

    Coupling with 2,4-Dichlorophenoxyacetic Acid: The final step involves coupling the ethylated imidazo[1,2-b]pyrazole with 2,4-dichlorophenoxyacetic acid or its derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Reduced imidazo[1,2-b]pyrazole derivatives

    Substitution: Substituted phenoxyacetamides

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound could be explored as a potential herbicide or pesticide due to its structural similarity to known agrochemicals.

    Materials Science: Its unique structure may be utilized in the design of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide: shares structural similarities with other imidazo[1,2-b]pyrazole derivatives and phenoxyacetamides.

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide that shares the dichlorophenoxy moiety.

    Imidazo[1,2-b]pyrazole Derivatives: Compounds with similar core structures used in various pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological or chemical properties not observed in its individual components or similar compounds. This combination of an imidazo[1,2-b]pyrazole core with a dichlorophenoxyacetamide group could result in unique interactions with biological targets or novel material properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2/c16-11-1-2-13(12(17)9-11)23-10-14(22)18-5-6-20-7-8-21-15(20)3-4-19-21/h1-4,7-9H,5-6,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQJKFXOLQULLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.